1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core substituted with two thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with quinazoline-2,4(1H,3H)-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole derivatives.
Scientific Research Applications
1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The quinazoline core may also contribute to its biological activity by binding to specific proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4(1H,3H)-dione is unique due to its dual thiazole substitution on the quinazoline core, which may enhance its biological activity and specificity compared to other thiazole-containing compounds.
Properties
Molecular Formula |
C28H20N4O2S2 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,3-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H20N4O2S2/c33-27-23-13-7-8-14-24(23)31(15-21-17-35-25(29-21)19-9-3-1-4-10-19)28(34)32(27)16-22-18-36-26(30-22)20-11-5-2-6-12-20/h1-14,17-18H,15-16H2 |
InChI Key |
IJFXHHRUEDZTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CSC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
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